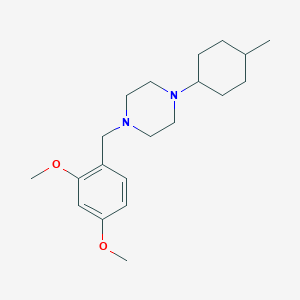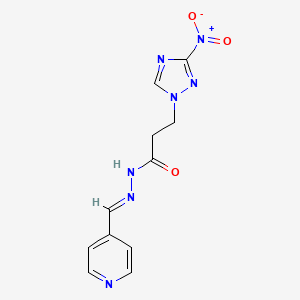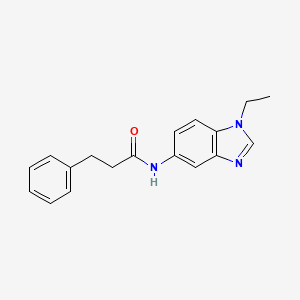
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as DMCP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic effects. DMCP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and glutamate. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been found to bind to the sigma-1 receptor and inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound for research. However, 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has some limitations as well. It has poor solubility in water, which may limit its applicability in certain experiments. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine also has a short half-life, which may require frequent dosing in in vivo studies.
Direcciones Futuras
There are several potential future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy, depression, and anxiety. Further studies are needed to elucidate the exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine and to determine its efficacy and safety in clinical trials. Other potential future directions include investigating the effects of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine on other neurotransmitter systems and exploring its potential as a neuroprotective agent in neurodegenerative diseases.
Métodos De Síntesis
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylcyclohexylamine to form the intermediate 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperidine. This intermediate can then be converted to 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine through the reaction with hydrochloric acid and sodium nitrite.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been studied extensively for its potential therapeutic effects. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential applications in the treatment of depression, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-4-7-18(8-5-16)22-12-10-21(11-13-22)15-17-6-9-19(23-2)14-20(17)24-3/h6,9,14,16,18H,4-5,7-8,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDBXEOWSXAOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5799856.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)
![N-cycloheptyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5799865.png)
![2-[2-(dimethylamino)vinyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5799875.png)


![6-chloro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5799906.png)
![2,3-dihydroxypropanal [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5799910.png)